4-chloro-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol
Overview
Description
4-chloro-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of an amine with an aldehyde or ketone This particular compound is characterized by the presence of a chloro group, a methoxy group, and an imino group attached to a phenol ring
Mechanism of Action
Target of Action
It’s known that similar compounds, such as schiff bases and their metal complexes, have been demonstrated to play an important role as antimicrobial , antioxidative , antibiotic , and anticancer reagents.
Mode of Action
The compound’s structure, particularly the presence of a schiff base (a functional group with a carbon-nitrogen double bond), is likely to play a crucial role in its interactions with its targets . The compound’s crystal structure reveals a configuration at the C=N bond, which may be significant in its interactions .
Biochemical Pathways
Given the compound’s reported antimicrobial, antioxidative, antibiotic, and anticancer properties , it can be inferred that it likely interacts with multiple biochemical pathways related to these processes.
Result of Action
Given its reported antimicrobial, antioxidative, antibiotic, and anticancer properties , it can be inferred that the compound likely has significant effects at both the molecular and cellular levels.
Action Environment
It’s worth noting that the compound was synthesized in an ethanol solution and allowed to evaporate slowly in air at room temperature , suggesting that these conditions may be relevant to its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol typically involves the condensation reaction between 5-chlorosalicylaldehyde and 2-amino-5-methylpyridine. The reaction is carried out in ethanol as the solvent. The process involves adding the ethanol solution of 5-chlorosalicylaldehyde dropwise to the ethanol solution of 2-amino-5-methylpyridine over a period of 30 minutes with continuous stirring. The mixture is then stirred for an additional hour to yield a clear orange solution. This solution is allowed to evaporate slowly at room temperature, leading to the formation of orange prism-shaped crystals of the compound after about seven days .
Industrial Production Methods
While the detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the chloro group.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols with various functional groups replacing the chloro group.
Scientific Research Applications
4-chloro-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes
Biology: The compound exhibits antimicrobial and antioxidant properties, making it a candidate for developing new antimicrobial agents and antioxidants.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including anticancer and antibiotic treatments.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methylphenol: Similar structure but lacks the imino and methoxy groups.
2-amino-4-methylphenol: Contains an amino group instead of the imino group.
(E)-2-{[(5-chloro-2-methoxyphenyl)imino]methyl}-4-nitrophenol: Similar structure with an additional nitro group.
Uniqueness
4-chloro-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol is unique due to the presence of both the imino and methoxy groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its ability to form coordination complexes and exhibit diverse biological activities .
Properties
IUPAC Name |
4-chloro-2-[(2-methoxyphenyl)iminomethyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-18-14-5-3-2-4-12(14)16-9-10-8-11(15)6-7-13(10)17/h2-9,17H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAOAKHDDQNBGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=CC2=C(C=CC(=C2)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425739 | |
Record name | Phenol, 4-chloro-2-[[(2-methoxyphenyl)imino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00425739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63594-80-9 | |
Record name | Phenol, 4-chloro-2-[[(2-methoxyphenyl)imino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00425739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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